Raloxifene 6-Monomethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene 6-Monomethyl Ether (Compound 7) is a derivative of Raloxifene that inhibits estrogen receptor α . It’s a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .
Chemical Reactions Analysis
Raloxifene may infrequently cause serious blood clots to form in the legs, lungs, or eyes .Physical And Chemical Properties Analysis
Raloxifene 6-Monomethyl Ether has a molecular weight of 487.61 .Scientific Research Applications
COVID-19 Treatment
Raloxifene has been identified as a potential pharmacological agent against SARS-CoV-2 and its variants . It has been tested in relevant in vitro models of COVID-19, specifically in Vero E6 and Calu-3 cell lines infected with SARS-CoV-2 . The drug has shown significant affinity for the Spike protein, and it can counteract Spike-mediated ADAM17 activation in human pulmonary cells .
Treatment for Brain Injuries and Neurodegenerative Diseases
Recent studies have shown that Raloxifene, a selective estrogen receptor modulator (SERM), had pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice . It has also been assessed in various human clinical trials, including assaying its effects on mild cognitive impairments .
Treatment for Parkinson’s Disease
Raloxifene has shown beneficial effects in animal models of Parkinson’s disease .
Treatment for Stroke and Traumatic Brain Injury (TBI)
With stroke and TBI in animal models, raloxifene has shown curative effects .
Treatment for Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS)
Raloxifene has shown healing effects regarding multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) in cell culture .
Mechanism of Action
Target of Action
Raloxifene 6-Monomethyl Ether, a derivative of Raloxifene, primarily targets the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
As a Selective Estrogen Receptor Modulator (SERM) , Raloxifene 6-Monomethyl Ether acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It inhibits ERα, thereby disrupting the normal function of estrogen .
Biochemical Pathways
Raloxifene 6-Monomethyl Ether’s action on ERα influences two main bone regulatory pathways: the RANKL/RANK/OPG system and the Wnt signaling pathway . The RANKL/RANK/OPG system is essential for osteoclastogenesis, while the Wnt signaling pathway is crucial for osteoblastogenesis .
Pharmacokinetics
Its parent compound, raloxifene, has a bioavailability of 2%, is over 95% protein-bound, and is metabolized in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses . It is excreted in feces .
Result of Action
Raloxifene 6-Monomethyl Ether inhibits MCF-7 cells, a type of breast cancer cell line, with an IC50 of 250 nM and a pIC50 of 6.6 . This suggests that it may have potential therapeutic effects in the treatment of certain types of breast cancer.
Safety and Hazards
properties
IUPAC Name |
[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDGHCTXVZHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 6-Monomethyl Ether |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.